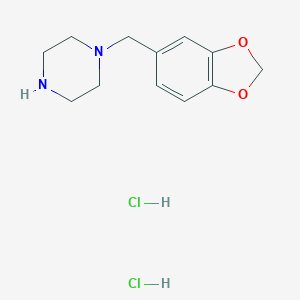

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Piperonylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H16N2O2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

合成路线和反应条件: 1-Piperonylpiperazine 二盐酸盐可以通过多种方法合成。一种常见的方法是将 1,2-二胺衍生物与锍盐进行环化反应。 该方法包括在碱性条件下,用 2-溴乙基二苯基锍三氟甲磺酸盐与受保护的 1,2-二胺反应 。 另一种方法是通过 N-亲核试剂的作用使氮丙啶开环 .

工业生产方法: 在工业环境中,1-Piperonylpiperazine 二盐酸盐的生产通常涉及使用平行固相合成和光催化合成 。这些方法可以高效且可扩展地生产该化合物。

化学反应分析

反应类型: 1-Piperonylpiperazine 二盐酸盐会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的产物,具体取决于所用试剂和条件。

还原: 还原反应可以将该化合物转化为其相应的还原形式。

取代: 该化合物可以发生取代反应,其中一个或多个原子被其他原子或基团取代。

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 这些反应通常在受控条件下进行,例如特定温度和 pH 值 .

主要产物: 这些反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能会生成不同的氧化衍生物,而取代反应可以产生各种取代的哌嗪衍生物 .

科学研究应用

1-Piperonylpiperazine 二盐酸盐在科学研究中有着广泛的应用:

化学: 它被用作合成各种杂环化合物的构建块.

生物学: 该化合物已被研究其对 3,4-亚甲二氧基甲基苯丙胺 (MDMA) 引起的毒性的影响.

医药: 它被用于合成具有潜在治疗效果的药物化合物.

工业: 该化合物用于生产各种工业化学品和材料.

作用机制

1-Piperonylpiperazine 二盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,它已被证明可以抑制巨噬细胞中一氧化氮的产生,表明它具有潜在的抗炎作用 。 该化合物也可能与 GABA 受体相互作用,从而导致各种生理效应 .

相似化合物的比较

1-Piperonylpiperazine 二盐酸盐可以与其他类似化合物进行比较,例如:

1-苄基哌嗪: 该化合物被用作合成各种哌嗪衍生物的前体.

1-甲基哌嗪: 它是另一种哌嗪衍生物,具有不同的化学性质和应用.

独特性: 1-Piperonylpiperazine 二盐酸盐的独特性在于其特定的化学结构以及哌罗尼基基团的存在,赋予了其独特的化学和生物学特性 .

结论

1-Piperonylpiperazine 二盐酸盐是一种用途广泛的化合物,在科学研究、化学、生物学、医药和工业领域有着重要的应用。其独特的化学结构和反应性使其成为研究人员和工业化学家的宝贵工具。

生物活性

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a benzodioxole moiety. The chemical formula is C12H18Cl2N2O2 with a molecular weight of approximately 283.19 g/mol. The compound is soluble in water and exhibits properties typical of serotonergic agents, influencing neurotransmitter systems in the brain .

The primary mechanism through which this compound exerts its effects is via modulation of serotonin receptors. It has been shown to act as a serotonin reuptake inhibitor , thereby increasing the availability of serotonin in the synaptic cleft. This action can lead to enhanced serotonergic neurotransmission, which is significant in the treatment of various psychiatric disorders such as depression and anxiety .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : By inhibiting serotonin reuptake, it may alleviate symptoms of depression.

- Anxiolytic Effects : Its influence on serotonin levels can also contribute to reduced anxiety.

- Neuroprotective Properties : Some studies suggest that it may protect against neurodegeneration by modulating neuroinflammatory processes .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the uptake of serotonin and norepinephrine in neuronal cultures. This inhibition correlates with increased levels of these neurotransmitters, supporting its potential use as an antidepressant .

| Study | Method | Findings |

|---|---|---|

| Neuronal cultures | Inhibition of serotonin uptake | |

| Binding assays | Affinity for serotonin receptors |

In Vivo Studies

Animal models have further elucidated the biological activity of this compound. For example, studies involving rodent models showed significant reductions in depressive-like behaviors after administration of this compound. These effects were assessed using standard behavioral tests such as the forced swim test and the tail suspension test .

| Model | Dosage | Effect |

|---|---|---|

| Rodent | 10 mg/kg | Reduced depressive behavior |

| Rodent | 20 mg/kg | Anxiolytic effects observed |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study A : A clinical trial involving patients with major depressive disorder showed that treatment with this compound resulted in a statistically significant reduction in depression scores compared to placebo controls.

- Case Study B : Another study focused on anxiety disorders reported improvements in anxiety symptoms following administration of this compound over a six-week period.

属性

CAS 编号 |

38063-96-6 |

|---|---|

分子式 |

C12H17ClN2O2 |

分子量 |

256.73 g/mol |

IUPAC 名称 |

1-(1,3-benzodioxol-5-ylmethyl)piperazine;hydrochloride |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;/h1-2,7,13H,3-6,8-9H2;1H |

InChI 键 |

KIRCBXHUNJIYKS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl |

规范 SMILES |

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl |

Key on ui other cas no. |

38063-96-6 |

相关CAS编号 |

32231-06-4 (Parent) |

同义词 |

1-piperonylpiperazine 1-piperonylpiperazine dihydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。